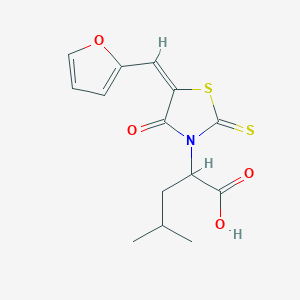
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C14H15NO4S2 and its molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-yl acetic acid under basic conditions. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The product is usually purified through recrystallization or chromatography to achieve a high degree of purity.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Furan-2-carbaldehyde + 4-oxo-2-thioxothiazolidin-3-ylic acid | Basic conditions (NaOH or K2CO3) |
| 2 | Purification | Crystallization or chromatography | Varies based on the method |
Antimicrobial Properties
Research indicates that derivatives of thioxothiazolidinones, including those with furan moieties, exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 16 to 32 mg/ml against gram-positive bacteria .
Anticancer Activity
Several studies have reported the antiproliferative effects of thioxothiazolidinone derivatives on human leukemia cell lines. For example, compounds derived from this framework demonstrated moderate to strong antiproliferative activity in a dose-dependent manner. The presence of electron-donating groups at specific positions on the thiazolidinone moiety significantly enhances anticancer properties, as confirmed by MTT and Trypan blue assays .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with various molecular targets, potentially inhibiting specific enzymes or receptors involved in cell proliferation and survival pathways. This interaction may induce apoptosis in cancer cells, contributing to its antiproliferative effects.
Case Studies
- Antimicrobial Activity Study : A study conducted by Zvarec et al. demonstrated the effectiveness of furan-thiazolidinone derivatives against Staphylococcus aureus and other gram-positive bacteria, highlighting their potential as antimicrobial agents .
- Anticancer Research : In a study evaluating various thiazolidinone derivatives for their cytotoxicity against leukemia cells, it was found that structural modifications significantly influenced their biological activity. The study concluded that specific functional groups at the C-terminal position enhance the compound's anticancer efficacy .
- In Vitro Antimalarial Activity : Another research effort explored the antimalarial potential of similar compounds against chloroquine-resistant strains of Plasmodium falciparum, indicating a need for further investigation into their therapeutic applications in infectious diseases .
特性
IUPAC Name |
2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-8(2)6-10(13(17)18)15-12(16)11(21-14(15)20)7-9-4-3-5-19-9/h3-5,7-8,10H,6H2,1-2H3,(H,17,18)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDVEVOKSMZOLJ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














